(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone
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Overview
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[25]octan-1-yl)methanone is a complex organic compound that features both isoquinoline and spirocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclic Formation: The spirocyclic structure is introduced via a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the spirocyclic compound using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the spirocyclic structure may enhance its binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin Compound 1: Extracted from the Chinese herb Vitex negundo, known for its anti-cancer properties.
Uniqueness
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone is unique due to its combination of isoquinoline and spirocyclic structures, which confer distinct chemical and biological properties. This dual structure is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
6-azaspiro[2.5]octan-2-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C17H22N2O/c20-16(15-11-17(15)6-8-18-9-7-17)19-10-5-13-3-1-2-4-14(13)12-19/h1-4,15,18H,5-12H2 |
InChI Key |
PYJZIIIDYDGEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CC34CCNCC4 |
Origin of Product |
United States |
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